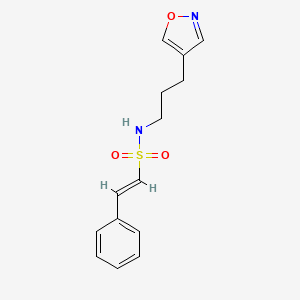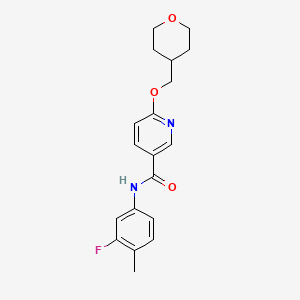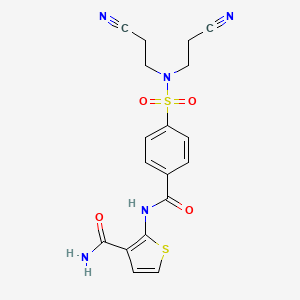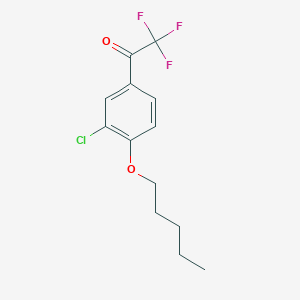
(E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide, also known as ML277, is a small molecule that has been identified as a potent and selective activator of the K2P potassium channel TRESK. This channel plays an important role in regulating neuronal excitability and has been implicated in a variety of neurological disorders, including migraine, epilepsy, and neuropathic pain. In Synthesis Method The synthesis of ML277 involves the reaction of 3-(isoxazol-4-yl)propylamine with 2-phenylethenesulfonyl chloride in the presence of a base. The resulting product is purified by column chromatography to yield ML277 as a white solid. This method has been optimized to provide high yields and purity of the final product. Scientific Research Application ML277 has been extensively studied in the context of its potential therapeutic applications. It has been shown to be a potent and selective activator of TRESK, with an EC50 value in the low nanomolar range. This makes it an attractive candidate for the development of drugs targeting TRESK in neurological disorders. Mechanism of Action The mechanism of action of ML277 involves binding to the extracellular domain of TRESK and stabilizing the open state of the channel. This leads to an increase in potassium ion efflux and hyperpolarization of the cell membrane, which reduces neuronal excitability. Biochemical and Physiological Effects ML277 has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce the firing rate of neurons in the trigeminal ganglia, which is thought to be involved in the pathophysiology of migraine. It has also been shown to reduce the severity of neuropathic pain in animal models. Additionally, ML277 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of inflammatory disorders. Advantages and Limitations for Lab Experiments One of the major advantages of ML277 is its potency and selectivity for TRESK. This allows for precise modulation of neuronal excitability without affecting other potassium channels. However, one limitation of ML277 is its short half-life, which may limit its effectiveness in vivo. Future Directions There are a number of potential future directions for research on ML277. One area of interest is the development of more stable analogs of ML277 that can be used in vivo. Another area of interest is the identification of other potential targets for ML277, which may have therapeutic applications in other disease states. Finally, further studies are needed to fully understand the mechanism of action of ML277 and its potential effects on neuronal signaling pathways.
特性
IUPAC Name |
(E)-N-[3-(1,2-oxazol-4-yl)propyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-20(18,10-8-13-5-2-1-3-6-13)16-9-4-7-14-11-15-19-12-14/h1-3,5-6,8,10-12,16H,4,7,9H2/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNUWTSYWDXCKM-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCCC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid;hydrochloride](/img/structure/B2923606.png)


![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2923611.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2923612.png)
![3-[(4-fluorophenyl)methyl]-1-[(4-nitrophenyl)methyl]-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B2923613.png)

![2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2923616.png)

![1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2923619.png)
![(5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2923621.png)
![1-[4-(4-Ethynylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2923622.png)
methanamine](/img/structure/B2923623.png)
